WAY 163909
Description
Historical Context of Serotonergic Receptor Research in Central Nervous System Disorders
The involvement of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in central nervous system (CNS) disorders was first speculated upon in 1953. acs.org Serotonin was initially discovered in the gastrointestinal tract in 1937 and later in blood in the 1940s, with its structure identified as 5-hydroxytryptamine in 1949. if-pan.krakow.plpsychiatrictimes.com Its detection as a neurotransmitter in invertebrates hinted at its presence and function within the vertebrate CNS, which was confirmed by its discovery in the brains of dogs, rats, and rabbits in 1953. if-pan.krakow.pl
The modern era of serotonin research commenced in the 1950s. acs.org Lysergic acid diethylamide (LSD) played a significant role in early research, being used to study the serotonin system and identify receptor subtypes. acs.org The complexity of the serotonin receptor system, comprising at least 20 different receptors grouped into 7 classes, has been extensively established over several decades. if-pan.krakow.plfrontiersin.org The 5-HT2 receptor subfamily, consisting of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, was identified, with the 5-HT2A receptor being discovered in the 1970s. acs.orgwikipedia.org The development of selective compounds and genetic tools, such as 5-HT2C knockout mice in the mid-1990s, significantly advanced the understanding of the functional roles of these receptor subtypes in the CNS. wikipedia.orgnih.gov
Rationale for Targeting the 5-HT2C Receptor in Therapeutic Development
The 5-HT2C receptor is widely distributed throughout the CNS and plays a key role in modulating various physiological and behavioral functions, including mood regulation, appetite control, cognition, motor behavior, and endocrine secretion. patsnap.comtaylorandfrancis.comebi.ac.ukamazon.comnih.govresearchgate.net Its widespread expression and involvement in multiple neurobiological networks make it an attractive target for the treatment of several chronic health disorders. wikipedia.orgamazon.comfrontiersin.orgfrontiersin.org
Studies indicate a critical role for 5-HT2C receptors in mediating the interaction between serotonergic and dopaminergic systems, which is fundamental to their proposed involvement in regulating mood, affective behavior, and memory. researchgate.net Activation of 5-HT2C receptors can exert an inhibitory influence on frontocortical dopaminergic and adrenergic transmission. ebi.ac.uk This inhibitory effect on dopamine (B1211576) pathways, particularly in the mesolimbic system, is a key rationale for targeting the 5-HT2C receptor in conditions characterized by dysregulated dopamine levels, such as psychostimulant abuse and schizophrenia. wikipedia.orgpatsnap.comfrontiersin.orgnih.gov
Furthermore, the 5-HT2C receptor is known to be involved in appetite regulation, with agonists targeting this receptor demonstrating the ability to reduce food intake and promote weight loss in preclinical models. wikipedia.orgpatsnap.comscilit.comresearchgate.net Alterations in 5-HT2C receptor function have also been detected in anxiodepressive states, and these receptors are implicated in the actions of several antidepressant classes. nih.gov The complex regulatory features of the 5-HT2C receptor, including RNA editing which generates isoforms with distinct pharmacological properties, contribute to the diverse and sometimes seemingly paradoxical effects observed with 5-HT2C ligands, highlighting the need for selective compounds in therapeutic development. nih.govamazon.comnih.govfrontiersin.orgmdpi.com
Overview of WAY 163909 as a Prototype 5-HT2C Receptor Agonist
This compound is a chemical compound that acts as a potent and reasonably selective agonist for the serotonin 5-HT2C receptor. wikipedia.orgnih.gov It has been characterized as one of the most selective 5-HT2C receptor agonists identified compared to other compounds like Ro 60-0175, lorcaserin, and vabicaserin. nih.govresearchgate.netresearchgate.net
Research has demonstrated that this compound exhibits excellent binding affinity and functional selectivity for the human 5-HT2C receptor. nih.govresearchgate.netresearchgate.net In studies using Chinese hamster ovary (CHO) cells expressing the human 5-HT2C receptor, this compound displaced [125I]2,5-dimethoxy-4-iodoamphetamine binding with a Ki value of 10.5 ± 1.1 nM. scilit.com Functional studies in these cells showed that this compound stimulated the mobilization of intracellular calcium with an EC50 value of 8 nM and an Emax relative to 5-HT of 90%. scilit.com Its binding affinities for the human 5-HT2A and 5-HT2B receptor subtypes were significantly lower, at 212 nM and 485 nM, respectively. scilit.comresearchgate.net this compound showed negligible affinity for several other binding sites, including 5-HT1A, D2, and D3 receptors, and the 5-HT transporter. scilit.com It exhibited weak affinity for human D4 (245 nM) and 5-HT7 (343 nM) receptor subtypes and the α1 binding site (665 nM). scilit.comresearchgate.net
This compound has been utilized in preclinical studies to investigate the role of the 5-HT2C receptor subtype in various physiological and behavioral processes, including the action of addictive drugs and potential antipsychotic-like effects. wikipedia.orgnih.govwikipedia.org Studies in rhesus monkeys have shown that this compound dose-dependently attenuated cocaine and methamphetamine self-administration and drug-induced reinstatement of extinguished behavior. nih.govresearchgate.net It also attenuated cocaine- or methamphetamine-induced dopamine overflow in the nucleus accumbens, suggesting a mechanism involving the modulation of mesolimbic dopamine. nih.govresearchgate.net In rats, this compound has been reported to decrease conditioned avoidance response behavior, a model predictive of antipsychotic activity, and to exert antipsychotic-like effects in a dexamphetamine-induced locomotor hyperactivity paradigm. semanticscholar.org It has also been shown to influence monoamine metabolism in various rat brain regions, altering the pattern of correlations between neurochemical indexes across different areas. mdpi.comresearchgate.netresearchgate.net
The pharmacological profile of this compound, particularly its selectivity for the 5-HT2C receptor, has made it a valuable tool in neuropharmacology research aimed at understanding the therapeutic potential of targeting this specific receptor subtype. nih.govwikipedia.orgnih.govresearchgate.netresearchgate.net
Binding Affinity and Functional Activity of this compound
| Receptor Subtype (Human) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (% relative to 5-HT) |
| 5-HT2C | 10.5 ± 1.1 scilit.com | 8 scilit.com | 90 scilit.com |
| 5-HT2A | 212 scilit.com | >> 10000 scilit.com | - |
| 5-HT2B | 485 scilit.com | 185 scilit.com | 40 (Partial Agonist) scilit.com |
Effects of this compound on Psychostimulant-Related Behaviors in Rhesus Monkeys
| Behavior | Effect of this compound |
| Cocaine self-administration | Dose-dependent decrease nih.gov |
| Methamphetamine self-administration | Dose-dependent decrease nih.gov |
| Cocaine-induced reinstatement | Attenuated nih.gov |
| Methamphetamine-induced reinstatement | Attenuated nih.gov |
| Cocaine-induced dopamine overflow (Nucleus Accumbens) | Dose-dependent attenuation nih.gov |
| Methamphetamine-induced dopamine overflow (Nucleus Accumbens) | Dose-dependent attenuation nih.gov |
Effects of this compound on Monoamine Tissue Levels and Turnover in Rat Brain Regions (Selected Findings)
| Brain Region | Effect on 5-HIAA Levels (0.3 mg/kg) | Effect on 5-HIAA Levels (3 mg/kg) | Effect on DOPAC Levels (0.3 mg/kg) | Effect on DOPAC Levels (3 mg/kg) | Effect on HVA Levels (0.3 mg/kg) | Effect on HVA Levels (3 mg/kg) | Effect on 5-HT Turnover (Infralimbic Cortex) | Effect on DA Turnover (Medial Orbitofrontal Cortex) | Effect on DA Turnover (Anterior Insular Cortex) |
| Amygdala (Central Nucleus) | Increased researchgate.net | - | Enhanced researchgate.net | - | - | - | - | - | - |
| Dorsolateral Orbitofrontal Cortex | Decreased researchgate.net | - | - | - | - | - | - | - | - |
| Medial Orbitofrontal Cortex | - | - | - | - | Enhanced researchgate.net | - | - | Increased researchgate.net | - |
| Dorsal Hypothalamus | - | - | - | Reduced researchgate.net | - | - | - | - | - |
| Infralimbic Cortex | - | - | - | - | - | - | Decreased researchgate.net | - | - |
| Anterior Insular Cortex | - | - | - | - | - | - | - | - | Decreased researchgate.net |
Note: This table presents selected findings and is not exhaustive of all observed effects in the referenced studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(11R,15R)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSKJKGKWRIMGV-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N3CCNCC4=C3C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)N3CCNCC4=C3C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436021 | |
| Record name | WAY-163909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428868-32-0 | |
| Record name | WAY-163909 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0428868320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY-163909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-163909 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9LW8268N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Way 163909
In Vitro Receptor Binding Affinity and Selectivity Profile
In vitro binding studies are crucial for understanding how tightly a compound binds to a receptor and its preference for specific receptor subtypes. WAY 163909 has been characterized for its binding affinities at several serotonin (B10506) receptors and other targets.
Dissociation Constants at 5-HT2C Receptor Sites
This compound exhibits high binding affinity for the human 5-HT2C receptor. Studies using human 5-HT2C receptor sites in Chinese hamster ovary (CHO) cell membranes have determined a dissociation constant (Ki) of 10.5 ± 1.1 nM. acs.orgmedchemexpress.com Another source cites a Ki of approximately 10 nM for the human 5-HT2C receptor. researchgate.netnih.govacs.orgnih.gov This indicates a strong interaction with the 5-HT2C receptor.
Comparative Binding Affinities Across Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT1A, 5-HT7)
This compound demonstrates selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. Its binding affinities for human 5-HT2A and 5-HT2B receptors are significantly lower than for 5-HT2C. The Ki value for the human 5-HT2A receptor is reported as 212 nM, and for the human 5-HT2B receptor, it is 485 nM. acs.orgresearchgate.netfrontiersin.orgmedchemexpress.com This indicates a selectivity of approximately 20-fold over 5-HT2A and 46-fold over 5-HT2B receptors in binding studies. oup.commdpi.com
This compound also shows binding affinity for the 5-HT7 receptor, with a reported Ki of 343 nM. researchgate.netresearchgate.netfrontiersin.orgmedchemexpress.com Its affinity for the human 5-HT1A receptor is negligible, showing less than 50% inhibition at 1 μM. acs.org
The comparative binding affinities are summarized in the following table:
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT2C | Human | 10.5 ± 1.1 | acs.orgmedchemexpress.com |
| 5-HT2C | Human | ~10 | researchgate.netnih.govacs.orgnih.gov |
| 5-HT2A | Human | 212 | acs.orgresearchgate.netfrontiersin.orgmedchemexpress.com |
| 5-HT2B | Human | 485 | acs.orgresearchgate.netfrontiersin.orgmedchemexpress.com |
| 5-HT7 | Human | 343 | researchgate.netresearchgate.netfrontiersin.orgmedchemexpress.com |
| 5-HT1A | Human | >1000 (negligible) | acs.org |
Ancillary Receptor and Transporter Binding
Beyond serotonin receptors, ancillary binding studies have been conducted to assess the selectivity of this compound against a broad range of other receptors, transporters, and ion channels. These studies generally indicate that this compound lacks potent binding affinity for most of the targets examined, reinforcing its selectivity for the 5-HT2C receptor subtype. acs.orgresearchgate.net For instance, it showed weak affinity for the human D4 receptor (245 nM) and the α1 binding site in rat cortical membranes (665 nM), and negligible affinity for human D2 and D3 receptors, and the 5-HT transporter binding site in rat cortical membranes. acs.orgmedchemexpress.com
Functional Agonism and Efficacy at 5-HT2C Receptors
Functional assays are used to determine whether a compound activates a receptor upon binding (agonist) and the magnitude of that activation (efficacy).
In Vitro Functional Assays (e.g., Calcium Mobilization)
This compound has been evaluated in in vitro functional assays, such as the mobilization of intracellular calcium, which is a common signaling pathway for 5-HT2C receptors. In CHO cells stably expressing the human 5-HT2C receptor, this compound stimulated the mobilization of intracellular calcium with an EC50 value of 8 nM. acs.orgnih.govmedchemexpress.comresearchgate.net This indicates its potency in triggering the receptor's downstream signaling cascade. This compound failed to stimulate calcium mobilization in cells expressing the human 5-HT2A receptor subtype (EC50 >> 10 μM). acs.orgresearchgate.net It acted as a partial agonist at 5-HT2B receptors in these assays. acs.orgnih.govresearchgate.netresearchgate.net
Intrinsic Efficacy Relative to Full Agonists
Intrinsic efficacy refers to the maximal response a compound can produce relative to a full agonist. In functional studies measuring calcium mobilization, this compound demonstrated high efficacy at the human 5-HT2C receptor, with an Emax of 90% relative to the maximal response produced by serotonin (5-HT), considered a full agonist. acs.orgresearchgate.netmedchemexpress.comresearchgate.netnih.govnih.gov This indicates that this compound is a high-efficacy agonist at the 5-HT2C receptor. nih.govfrontiersin.org It presents low intrinsic activity as a partial agonist at 5-HT2B receptors and lacks functional activity at 5-HT2A receptors. researchgate.netnih.govresearchgate.net
The functional activity is summarized in the following table:
| Receptor Subtype | Species | Assay | EC50 (nM) | Emax (% relative to 5-HT) | Reference |
| 5-HT2C | Human | Calcium mobilization | 8 | 90 | acs.orgnih.govmedchemexpress.comresearchgate.net |
| 5-HT2A | Human | Calcium mobilization | >> 10000 | Minimal/None | acs.orgresearchgate.net |
| 5-HT2B | Human | Calcium mobilization | 185 | 40 (Partial Agonist) | acs.orgresearchgate.net |
Stereospecificity of Receptor Interaction
The chemical structure of this compound includes chiral centers, and its specific stereochemistry is denoted as (7bR, 10aR). researchgate.netnih.govmedchemexpress.com The pharmacological activity and receptor interaction of this compound are dependent on this specific stereochemical configuration. Studies have observed stereospecificity in its binding affinity at the 5-HT2C receptor. researchgate.net While the provided information confirms the stereospecific nature of this compound as the active enantiomer, detailed comparative data on the receptor interaction of other stereoisomers were not extensively available within the search results. The synthesis of this compound involves specific chemical reactions, such as Pictet-Spengler cyclization, which can influence the resulting stereochemistry. nih.govmdpi.comacs.orgbottalab.it
Pharmacodynamic Modulators and Antagonism
The effects of this compound, as a 5-HT2C receptor agonist, can be modulated or blocked by receptor antagonists. This has been a key approach in characterizing the specific contributions of 5-HT2C receptor activation to the observed pharmacological effects of this compound in various experimental settings. researchgate.netresearchgate.net
Characterization of Receptor Antagonist Reversibility of this compound Effects
The effects of this compound have been shown to be reversible by the administration of serotonin receptor antagonists. Specifically, the effects of this compound in animal models, such as its antidepressant-like effects and suppression of food intake, have been reversed by antagonists targeting 5-HT2C receptors, and in some cases, antagonists with activity at both 5-HT2C and 5-HT2B receptors. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net This reversibility by antagonists provides strong evidence that the observed effects of this compound are mediated, at least in part, through the activation of 5-HT2C receptors. researchgate.netresearchgate.netfrontiersin.org
Role of Specific 5-HT2C/2B Antagonists in Modulating this compound Action
Specific antagonists targeting 5-HT2C receptors, and those with dual 5-HT2C/2B activity, have been used to investigate and confirm the role of these receptors in mediating the effects of this compound. For instance, the effects of this compound in reducing immobility time in the forced swim test in rats, an indicator of antidepressant-like activity, were reversed by the 5-HT2C/2B receptor antagonist SB 206553. researchgate.netresearchgate.net Similarly, the suppression of food intake by this compound has been shown to be completely reversed by a selective 5-HT2C receptor antagonist. researchgate.netfrontiersin.org These findings underscore the critical role of 5-HT2C receptors in the pharmacological actions of this compound and demonstrate that antagonists can effectively block these effects. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net
Table 2: Antagonist Reversal of this compound Effects
| This compound Effect | Antagonist Used | Receptors Targeted by Antagonist | Reversal Observed | Reference |
| Decreased immobility (Forced Swim Test) | SB 206553 | 5-HT2C/2B | Yes | researchgate.netresearchgate.net |
| Reduced food intake | Selective 5-HT2C antagonist | 5-HT2C | Complete | researchgate.netfrontiersin.org |
| Reduced avoidance responding | SB 206553 | 5-HT2B/2C | Yes | nih.gov |
Neurobiological Mechanisms of Action of Way 163909
Modulation of Mesolimbic and Nigrostriatal Dopaminergic Systems
The mesolimbic and nigrostriatal pathways are critical dopaminergic circuits involved in reward processing, motivation, and motor function. mdpi.comprinceton.edu WAY 163909 has been shown to modulate activity within these systems. nih.govsemanticscholar.org
Impact on Extracellular Dopamine (B1211576) Levels in Nucleus Accumbens and Striatum
Studies using in vivo microdialysis have investigated the effects of this compound on extracellular dopamine levels in the nucleus accumbens and striatum. This compound has been observed to attenuate increases in dopamine overflow in the nucleus accumbens induced by psychostimulants like cocaine and methamphetamine in nonhuman primates. nih.gov While a high dose of this compound did not affect baseline dopamine levels in the nucleus accumbens in some studies, it was effective in reducing the dopaminergic effects of these stimulants. nih.gov Selective 5-HT2C receptor activation appears to selectively modulate the mesolimbic dopamine pathway, which is implicated in the abuse-related effects of psychostimulants. nih.gov In rats, this compound has been reported to increase dopamine turnover in the medial orbitofrontal cortex and decrease it in the anterior insular cortex. nih.govresearchgate.net It also enhanced DOPAC levels in the amygdala and HVA levels in the medial orbitofrontal cortex. nih.govresearchgate.net However, some research indicates that this compound does not modulate dopamine release in the nucleus accumbens or striatum at certain doses and does not significantly alter dopamine tissue content quantitatively in most brain regions studied. frontiersin.orgmdpi.comnih.gov
Here is a table summarizing some observed effects of this compound on dopamine metabolism in specific rat brain regions:
| Brain Region | Effect on Dopamine Turnover (DOPAC/DA ratio) | Effect on DOPAC Levels | Effect on HVA Levels |
| Medial Orbitofrontal Cortex | Increased (at 3 mg/kg) researchgate.net | Unaltered researchgate.net | Enhanced nih.govresearchgate.netresearchgate.net |
| Anterior Insular Cortex | Decreased (at 0.3 mg/kg) researchgate.net | Unaltered researchgate.net | Unaltered researchgate.net |
| Amygdala | Not specified on turnover | Enhanced nih.govresearchgate.netum.edu.mt | Not specified |
| Striatum | Unaltered at 1 mg/kg mdpi.com | Unaltered researchgate.net | Unaltered researchgate.net |
| Nucleus Accumbens | Unaltered at 1 mg/kg mdpi.com | Unaltered researchgate.net | Unaltered researchgate.net |
Note: Data compiled from multiple studies with varying methodologies and dosages.
Effects on Spontaneously Firing Dopamine Neurons in Ventral Tegmental Area and Substantia Nigra
Electrophysiological studies have shown that this compound can selectively decrease the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA), but not in the substantia nigra pars compacta. semanticscholar.org This selective effect in the VTA may be attributed to differential activation of 5-HT2C receptors located on GABAergic interneurons within these regions. semanticscholar.org Both acute and chronic administration of this compound have been found to reduce the number of spontaneously active VTA dopamine neurons in rats. semanticscholar.org This suggests an inhibitory modulation rather than a depolarization blockade of these neurons. semanticscholar.org
Role of GABAergic Interneurons in Dopamine Modulation
Serotonin (B10506) 5-HT2C receptors are highly expressed on GABAergic interneurons in brain areas such as the VTA and prefrontal cortex. nih.gov Activation of these 5-HT2C receptors by agonists like this compound leads to the activation of these GABAergic neurons, resulting in increased GABA release. nih.gov Increased GABAergic activity in the VTA can inhibit dopaminergic neurons, ultimately leading to decreased dopamine levels in projection areas like the nucleus accumbens. nih.gov This mechanism is thought to contribute to the ability of selective 5-HT2C receptor activation to attenuate the behavioral and neurochemical effects of stimulant drugs. nih.gov The selective effect of this compound on VTA dopamine neuron firing compared to those in the substantia nigra may be due to differences in the activation of 5-HT2C receptors on GABAergic interneurons in these two regions. semanticscholar.org
Influence on Other Central Neurotransmitter Systems
Beyond its effects on the dopaminergic system, this compound also influences other central neurotransmitter systems, including serotonin and norepinephrine (B1679862). frontiersin.orgnih.gov
Serotonin Turnover and Metabolism in Discrete Brain Regions
This compound has been shown to affect serotonin turnover and metabolism in various brain regions. Studies in rats have demonstrated that this compound can increase 5-HIAA (a serotonin metabolite) tissue levels in the amygdala and decrease them in the dorsolateral orbitofrontal cortex. nih.govresearchgate.netum.edu.mt It has also been reported to decrease serotonin turnover (indicated by the 5-HIAA/5-HT ratio) in the infralimbic cortex. nih.govresearchgate.netresearchgate.net While this compound may not significantly alter the quantitative tissue content of serotonin in many regions, it can induce changes in the pattern of correlations between pairs of brain regions for serotonin and its metabolism. frontiersin.orgfrontiersin.orgnih.gov
Here is a table illustrating some observed effects of this compound on serotonin metabolism in specific rat brain regions:
| Brain Region | Effect on 5-HIAA Levels | Effect on Serotonin Turnover (5-HIAA/5-HT ratio) |
| Amygdala (Central Nucleus) | Increased researchgate.netresearchgate.net | Not specified |
| Dorsolateral Orbitofrontal Cortex | Decreased researchgate.netresearchgate.net | Not specified |
| Infralimbic Cortex | Not specified | Decreased (at 3 mg/kg) researchgate.netresearchgate.net |
Note: Data compiled from multiple studies with varying methodologies and dosages.
Norepinephrine Levels and Connectivity
Research indicates that this compound may have limited effects on norepinephrine tissue content compared to other 5-HT2C receptor agonists like lorcaserin. frontiersin.orgfrontiersin.org However, similar to its effects on dopamine and serotonin, this compound has been shown to alter the pattern of correlations for norepinephrine content between different brain regions. frontiersin.orgfrontiersin.org While some studies on other compounds suggest that 5-HT2C receptor activation can influence adrenergic pathways, the specific impact of this compound on norepinephrine levels and connectivity appears to be more focused on altering the relationships between regions rather than widespread quantitative changes in tissue content. frontiersin.orgfrontiersin.orgacs.org
Acetylcholine (B1216132) Levels in Prefrontal Cortex
While activation of 5-HT2C receptors has been associated with increases in acetylcholine levels in the prefrontal cortex for some agonists, such as vabicaserin, direct evidence specifically demonstrating that this compound increases acetylcholine levels in the prefrontal cortex was not explicitly found in the analyzed search results. dntb.gov.ua Studies have indicated that 5-HT2C receptor activation can lead to increased GABAergic activity in the prefrontal cortex, which in turn can inhibit glutamatergic neurons, ultimately affecting neurotransmission; however, a direct link to acetylcholine modulation by this compound in this region was not detailed. nih.gov
Regional Brain Activity and Neural Circuitry Modulation
The selective agonism of the 5-HT2C receptor by this compound influences activity in various brain regions and modulates neural circuitry, particularly impacting monoaminergic systems. semanticscholar.orgmdpi.com
Activation Patterns in Brain Regions Associated with 5-HT2C Receptor Expression
This compound has been shown to selectively decrease the number of spontaneously active dopamine (DA) neurons in the ventral tegmental area (VTA). semanticscholar.org However, it does not appear to significantly modify c-Fos expression, a common marker of neuronal activation, in the basal ganglia, with the possible exception of the ventrolateral striatum at higher doses. mdpi.com Research indicates that obtaining robust c-Fos activation patterns with 5-HT2C receptor agonists can be challenging, making it difficult to fully map their effects on neurobiological networks using this method. mdpi.com
Alterations in Monoaminergic Connectivity Across Brain Networks
This compound significantly alters the profile and pattern of correlations within and between monoaminergic systems throughout the brain. mdpi.comnih.gov While it quantitatively changes monoamine content in only a limited number of regions, its primary impact is on promoting multiple changes in monoaminergic connectivity. mdpi.com These changes in correlations are dose-dependent. mdpi.com Studies have shown that this compound reduced the number of correlations for DA neurochemical indexes. d-nb.info Furthermore, it favored cortico-cortical and cortico-subcortical correlations of both dopamine and serotonin turnovers, with distinct patterns observed at different doses. mdpi.comnih.gov For instance, at 0.3 mg/kg, this compound favored correlations between cortical and subcortical areas for DOPAC/DA and 5-HIAA/5-HT ratios, while at 3 mg/kg, it favored correlations of the frontal DOPAC/DA ratio with cortical and subcortical 5-HIAA/5-HT ratios. mdpi.com
Cellular and Molecular Responses
Investigation into the cellular and molecular effects of this compound includes examining receptor desensitization and its potential influence on neurotrophic factors.
Receptor Desensitization and Tolerance in vivo
Studies investigating the effects of this compound on feeding behavior have provided insights into the potential for tolerance development. The hypophagia (reduced food intake) and weight loss observed after acute administration of this compound were found to persist after chronic administration in rodents, suggesting a lack of tolerance to these specific effects of sustained 5-HT2C receptor stimulation. semanticscholar.org However, other research indicates that studies directly assessing tolerance based on behavioral measures and putative desensitization of 5-HT2C receptors with this compound are limited, and the evidence regarding behavioral tolerance in other contexts is not consistently convincing. researchgate.net
Potential Influence on Neurotrophic Factor Expression (e.g., BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophic factor involved in neuronal survival, growth, and plasticity. salimetrics.comfrontiersin.org While BDNF expression can be influenced by various factors, including exercise and antidepressant administration, direct evidence demonstrating that this compound specifically influences BDNF expression levels was not found in the analyzed search results. salimetrics.comfrontiersin.orgelifesciences.org
Preclinical Efficacy and Therapeutic Potential of Way 163909 in Disease Models
Antidepressant-like Effects in Rodent Models
Studies have indicated that WAY 163909 exhibits antidepressant-like effects in several rodent models commonly used to screen for such activity. researchgate.netnih.govmdpi.com These models are designed to assess behavioral despair, chronic stress responses, and other deficits relevant to depression.
Efficacy in the Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used model to evaluate potential antidepressant activity by measuring the duration of immobility in rodents when placed in water, which is interpreted as behavioral despair. researchgate.netmdpi.commdpi.com this compound has been shown to decrease immobility time in the FST in rats. researchgate.netnih.govmdpi.comnih.gov This effect suggests that the compound may reduce behavioral despair. Studies in Wistar-Kyoto rats demonstrated that this compound (10 mg/kg, i.p. or s.c.) decreased immobility time, and this effect was reversed by the administration of a 5-HT2C/2B receptor antagonist, SB 206553. researchgate.netnih.gov In Sprague-Dawley rats, the behavioral profile of this compound in the FST, specifically decreased immobility and increased swimming activity, was observed to be comparable to that of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). researchgate.netnih.gov
| Animal Model | Species | Dose (mg/kg) | Route | Observed Effect in FST | Reversal by Antagonist? | Antagonist Used |
|---|---|---|---|---|---|---|
| Forced Swim Test | Wistar-Kyoto Rat | 10 | i.p. or s.c. | Decreased immobility | Yes | SB 206553 |
| Forced Swim Test | Sprague-Dawley Rat | Not specified | Not specified | Decreased immobility, Increased swimming | Not specified | Not specified |
| Forced Swim Test | Rat | 1.5-10 | Not specified | Decreased immobility | Not specified | Not specified |
Reversal of Olfactory Bulbectomy-Induced Behavioral Deficits
Olfactory bulbectomy (OBX) in rodents is a surgical procedure used to create a model that exhibits several behavioral and neurochemical changes analogous to those observed in depressed patients. researchgate.netmdpi.comresearchgate.netdntb.gov.ua Chronic treatment with this compound has been shown to reduce the hyperactivity associated with olfactory bulbectomy in rats. researchgate.netnih.govmdpi.comsigmaaldrich.com Administration of this compound (3 mg/kg, i.p.) for 5 or 21 days decreased the hyperactivity induced by OBX in rats. researchgate.netnih.gov
| Animal Model | Species | Dose (mg/kg) | Route | Duration of Treatment | Observed Effect |
|---|---|---|---|---|---|
| Olfactory Bulbectomy (OBX) | Rat | 3 | i.p. | 5 or 21 days | Decreased OBX-induced hyperactivity |
Comparisons with Standard Antidepressants (e.g., SSRIs)
Preclinical studies have drawn comparisons between the effects of this compound and standard antidepressant drugs, such as SSRIs and tricyclic antidepressants like imipramine (B1671792). researchgate.netnih.govmdpi.comnih.gov In the FST, the profile of this compound in Sprague-Dawley rats, characterized by decreased immobility and increased swimming, was found to be comparable to the effects observed with SSRIs. researchgate.netnih.gov Additionally, this compound (1.5-10 mg/kg) decreased immobility time in the FST in naive rats, similar to the effect seen with imipramine (30 mg/kg). nih.gov These comparisons suggest that this compound's mechanism of action via 5-HT2C receptor agonism may offer a therapeutic approach comparable to existing antidepressant classes in these preclinical models.
Antipsychotic-like Activity and Synergistic Effects
This compound has also been investigated for its potential antipsychotic-like activity, particularly in models that assess behaviors relevant to positive symptoms of schizophrenia, such as hyperactivity and conditioned avoidance responding. nih.govsemanticscholar.org
Attenuation of Stimulant-Induced Locomotor Hyperactivity
Stimulant-induced locomotor hyperactivity is a common pharmacological model used to assess potential antipsychotic efficacy, as it is thought to model aspects of the hyperdopaminergic state associated with positive symptoms of schizophrenia. nih.govsemanticscholar.org this compound (0.3-3 mg/kg s.c.) has been shown to reduce locomotor activity induced by stimulants like phencyclidine (PCP) and d-amphetamine in rodents. nih.govsemanticscholar.orgresearchgate.net this compound more potently reduced phencyclidine-induced locomotor activity compared to d-amphetamine, while having no effect on spontaneous activity. nih.gov This selective effect on stimulated, but not spontaneous, activity is considered consistent with the profile of an atypical antipsychotic. nih.govsemanticscholar.org
| Stimulant Used | Species | Dose of this compound (mg/kg) | Route | Effect on Locomotor Activity | Comparison to Spontaneous Activity |
|---|---|---|---|---|---|
| Phencyclidine (PCP) | Rodent | 0.3-3 | s.c. | Reduced | No effect on spontaneous activity |
| d-Amphetamine | Rodent | 0.3-3 | s.c. | Reduced (less potently than PCP) | No effect on spontaneous activity |
Reduction of Conditioned Avoidance Responding
Conditioned avoidance responding is another preclinical model used to predict antipsychotic activity. nih.govresearchgate.netsemanticscholar.orgacs.org This model assesses the ability of a compound to reduce learned avoidance responses, which are thought to be mediated by mesolimbic dopamine (B1211576) pathways. semanticscholar.org this compound has been shown to produce dose-dependent decreases in conditioned avoidance responding in rats. nih.govresearchgate.netsemanticscholar.orgacs.org This effect was blocked by the 5-HT2B/2C receptor antagonist SB 206553, indicating the involvement of 5-HT2C receptors in this action. nih.govresearchgate.netacs.org Furthermore, this compound has demonstrated synergistic effects when combined with existing antipsychotics like haloperidol (B65202) and clozapine (B1669256) in the conditioned avoidance model. nih.gov Doses of this compound that individually produced only minor reductions in avoidance responding resulted in a significantly greater reduction (over 70%) when combined with sub-effective doses of haloperidol or clozapine. nih.gov
| Animal Model | Species | Dose of this compound (mg/kg) | Route | Observed Effect in Conditioned Avoidance | Reversal by Antagonist? | Antagonist Used | Synergistic Effects with Antipsychotics? |
|---|---|---|---|---|---|---|---|
| Conditioned Avoidance | Rat | 0.3-3 | i.p. | Reduced responding | Yes | SB 206553 | Yes, with haloperidol and clozapine |
| Conditioned Avoidance | Rat | 1-17 | p.o. | Reduced responding | Yes | SB 206553 | Not specified |
Reversal of Prepulse Inhibition Deficits
Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process that filters sensory information. Deficits in PPI are observed in several neuropsychiatric disorders, including schizophrenia. nih.govfrontiersin.org this compound has demonstrated the ability to improve PPI in preclinical models. Studies have shown that this compound can reverse deficits in PPI induced by certain pharmacological agents in rodents. For instance, it has been reported to attenuate MK-801-induced PPI deficits. nih.govresearchgate.net This effect suggests that activation of the 5-HT2C receptor by compounds like this compound may offer a potential therapeutic avenue for addressing sensory gating abnormalities. researchgate.net
Enhancement of Preclinical Potency of Atypical and Typical Antipsychotics
Research indicates that this compound can enhance the preclinical potency of existing antipsychotic medications, including both typical and atypical agents. nih.govnih.gov Studies combining this compound with antipsychotics such as haloperidol (a typical antipsychotic) or clozapine (an atypical antipsychotic) have shown synergistic effects in rodent models predictive of antipsychotic activity. nih.gov For example, doses of haloperidol or clozapine that were ineffective on their own in antagonizing MK-801-induced PPI deficits significantly attenuated these deficits when combined with this compound. nih.gov This suggests that co-administration of a 5-HT2C agonist like this compound could potentially allow for lower doses of existing antipsychotics, potentially leading to a more favorable side-effect profile. nih.gov WAY-163909 has also been shown to decrease conditioned avoidance response behavior in rats in a dose-dependent manner, a model predictive of antipsychotic activity. semanticscholar.org
Regulation of Feeding Behavior and Metabolic Parameters
This compound has been extensively studied for its effects on feeding behavior and related metabolic aspects, primarily due to the known role of the 5-HT2C receptor in regulating appetite and satiety. frontiersin.orgresearchgate.netresearchgate.netnih.gov
Suppression of Food Intake in Lean and Obese Animal Models
This compound has consistently demonstrated the ability to suppress food intake in various preclinical models, including lean Sprague-Dawley rats, obese Zucker rats, and diet-induced obese mice. frontiersin.orgresearchgate.net This effect is reported to be completely reversed by selective 5-HT2C receptor antagonists, confirming the involvement of this receptor subtype. frontiersin.orgresearchgate.net Studies have shown that this compound produces a dose-dependent decrease in food intake. researchgate.net Chronic administration of this compound has also been explored, with some studies indicating a persistent reduction in food intake and body weight gain without observed tolerance over a 10-day or 15-day regimen in obese rodent models. semanticscholar.orgresearchgate.netnih.gov
Attenuation of Binge-like Eating Behaviors
Preclinical research suggests that this compound can attenuate binge-like eating behaviors in animal models. In studies utilizing intermittent access to highly palatable food, administration of this compound significantly suppressed binge intake in rodents. frontiersin.orgnih.govnih.govmdpi.com This suppression of palatable food intake occurred at doses that did not significantly affect the intake of standard, non-binge food. frontiersin.orgnih.govnih.govmdpi.com These findings support the potential of 5-HT2C receptor activation in addressing dysfunctional hedonic food intake observed in conditions like binge eating disorder. frontiersin.orgresearchgate.netnih.gov
Modulation of Reinforcing and Motivational Properties of Palatable Food
This compound has been shown to modulate the reinforcing and motivational properties associated with palatable food. Studies using operant conditioning paradigms, such as fixed ratio (FR) and progressive ratio (PR) schedules of reinforcement, have demonstrated that this compound can decrease responding for palatable food pellets. frontiersin.orgresearchgate.netnih.govresearchgate.net This indicates that activation of the 5-HT2C receptor can suppress the reinforcing efficacy and motivational drive to obtain palatable food. frontiersin.orgresearchgate.netnih.gov This mechanism may contribute to the observed reduction in binge-like eating. frontiersin.orgresearchgate.netnih.gov
Table 1: Effect of this compound on High-Fat Food (HFF) Binge Intake and Standard Food (SF) Non-Binge Intake in Rats frontiersin.orgresearchgate.net
| Treatment | HFF Binge Intake (% of Vehicle) | SF Non-Binge Intake (% of Vehicle) |
| Vehicle | 100 | 100 |
| This compound (1 mg/kg) | Significantly Reduced | No significant change |
| This compound (2 mg/kg) | Significantly Reduced | No significant change |
Note: Data are representative of findings from preclinical studies. Specific percentage reductions may vary depending on study design and parameters.
Table 2: Effect of this compound on Operant Responding for Palatable Food (HFF) in Rats frontiersin.orgresearchgate.netresearchgate.net
| Schedule of Reinforcement | Measure | Effect of this compound (1 mg/kg) |
| Fixed Ratio (FR) | Active Lever Presses | Suppressed |
| Fixed Ratio (FR) | Pellets Earned | Suppressed |
| Progressive Ratio (PR) | Active Lever Presses | Suppressed |
| Progressive Ratio (PR) | Breakpoint | Suppressed |
Note: Data are representative of findings from preclinical studies.
Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity in Metabolic Models
Preclinical investigations have also explored the impact of this compound on glucose homeostasis and insulin sensitivity, particularly in the context of obesity and metabolic dysfunction. While the primary effect observed is the reduction in food intake and body weight, which indirectly influences metabolic parameters, some studies have directly assessed its effects on glucose and insulin. One study in a rat model of diabetes and obesity reported a reduction in body weight with daily administration of this compound. researchgate.net Although detailed mechanisms are still being elucidated, the modulation of feeding behavior by 5-HT2C receptor agonists is linked to pathways involved in energy metabolism and glucose control, potentially involving downstream effects on melanocortin receptors. researchgate.netdntb.gov.ua Further research is needed to fully characterize the direct and indirect effects of this compound on glucose homeostasis and insulin sensitivity in various metabolic models.
Modulation of Substance Use and Addictive Behaviors
Activation of the 5-HT2C receptor has been shown in rodent and non-human primate models to reduce drug intake and attenuate behaviors associated with addiction mdpi.comresearchgate.netresearchgate.net. This compound, as a selective 5-HT2C receptor agonist, has been a key compound in these investigations frontiersin.orgdaneshyari.com.
Attenuation of Psychostimulant Self-Administration
Studies in both rats and rhesus macaques have demonstrated that this compound dose-dependently reduces the self-administration of psychostimulants such as cocaine and methamphetamine researchgate.netnih.govnih.gov. This effect indicates that this compound can decrease the reinforcing efficacy of these drugs nih.gov. In rhesus monkeys, this compound attenuated both cocaine and methamphetamine self-administration researchgate.netnih.gov. In rats, it dose-dependently suppressed cocaine self-administration nih.gov.
Data from a study in rhesus macaques showed that this compound pretreatment dose-dependently attenuated response rates during cocaine and methamphetamine self-administration researchgate.net.
| Pretreatment (mg/kg, i.m.) | Cocaine Self-Administration Response Rate (% of Maintenance) | Methamphetamine Self-Administration Response Rate (% of Maintenance) |
| Vehicle | 100 | 100 |
| 0.1 | ~80 | ~90 |
| 0.3 | ~60 | ~60 |
| 1.0 | ~30 | ~20 |
| Note: Values are approximate percentages derived from graphical data in the source and represent the attenuation relative to vehicle pretreatment. researchgate.net |
This compound has also been shown to decrease the intake of sucrose (B13894) reinforcers in rats frontiersin.orgnih.gov. One study reported that this compound dose-dependently reduced the reinforcing efficacy of both cocaine and sucrose in freely-fed rats nih.gov.
| Reinforcer | ID50 (mg/kg) for Reducing Reinforcing Efficacy |
| Cocaine | 1.19 |
| Sucrose | 0.7 |
| Note: ID50 represents the dose predicted to decrease reinforcing efficacy by 50%. nih.gov |
Inhibition of Drug-Seeking Behavior and Reinstatement
This compound has demonstrated efficacy in reducing drug-seeking behavior and preventing the reinstatement of extinguished drug-seeking in preclinical models mdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.gov. Studies in rhesus monkeys showed that this compound pretreatment dose-dependently attenuated drug-induced reinstatement of extinguished behavior previously maintained by cocaine or methamphetamine delivery researchgate.netnih.gov. In rats, this compound dose-dependently suppressed reinstatement elicited by exposure to cocaine-associated contextual cues nih.gov.
A study in rats reported an ID50 of 0.5 mg/kg for this compound in suppressing reinstatement elicited by cocaine-associated contextual cues nih.gov. This effect was specific to cocaine cues, as this compound did not alter sucrose cue-evoked reinstatement nih.gov. Combined administration of subthreshold doses of this compound and a selective 5-HT2A receptor antagonist has also been shown to synergistically suppress cue- and cocaine-primed reinstatement of cocaine-seeking behavior in rats acs.org.
Effects on Drug Discrimination Paradigms
Drug discrimination procedures are used to model the subjective effects of drugs of abuse in animals nih.gov. Studies have shown that rats trained to discriminate this compound from saline acquire the discrimination frontiersin.org. This compound evoked dose-related increases in drug-appropriate responding in rats trained to discriminate it from saline frontiersin.org. In rats trained to discriminate cocaine from saline, this compound has been reported to reduce the ability of the rats to discriminate cocaine from saline frontiersin.org.
Impact on Impulsivity and Executive Function
Impulsivity is a feature of several neuropsychiatric disorders and is associated with drug use disorders researchgate.netacs.orgnih.govacs.org. Executive function encompasses cognitive skills such as inhibitory control, working memory, and cognitive flexibility brighttomorrows.org.aubeyondbooksmart.comvapsych.org. The 5-HT2C receptor is implicated in modulating impulsivity and aspects of executive function researchgate.netnih.govacs.orgresearchgate.netacs.org.
Performance in the 5-Choice Serial Reaction Time Test (5-CSRTT)
The 5-CSRTT is a widely used task to measure attentional performance and impulsivity (specifically, premature responding) in rodents researchgate.netnih.govnih.govjneurosci.orgtranspharmation.com. Preclinical evidence suggests that activation of the 5-HT2C receptor can attenuate impulsive behavior researchgate.netnih.gov. This compound treatment has been shown to selectively and dose-dependently decrease impulsivity, as measured by premature responding, in the 5-CSRTT in rats researchgate.netnih.govnih.govjneurosci.org. This effect suggests that agonism of the 5-HT2C receptor may be useful for modulating impulsivity researchgate.netnih.gov. This compound potently suppressed impulsive action in a variant of the 5-CSRTT (1-CSRT task) jneurosci.org. In mice, this compound did not affect stopping behavior in wild-type mice in a stop signal reaction time task but significantly increased the ability of Prader–Willi syndrome imprinting centre deletion mice to withhold responding at higher doses oup.com.
Modulation of Feedback Sensitivity and Probabilistic Reversal Learning
Probabilistic reversal learning tasks assess cognitive flexibility and the ability to adapt behavior based on changing reinforcement contingencies nih.govcolab.wsscience.gov. Studies in mice using a probabilistic reversal learning procedure have investigated the impact of 5-HT2C receptor modulation on feedback sensitivity researchgate.netnih.govcolab.wsscience.gov. This compound, a 5-HT2C receptor agonist, resulted in changes in behavior associated with increased sensitivity to positive feedback and decreased sensitivity to negative feedback in this task researchgate.netnih.govcolab.wsscience.gov. This suggests that 5-HT2C receptors play a role in regulating feedback sensitivity bias, which can influence learning and cognitive flexibility researchgate.netnih.gov.
WAY-163909 is a chemical compound that acts as a potent and reasonably selective agonist for the serotonin 5-HT2C receptor wikipedia.org. It has been investigated in various preclinical animal models to assess its potential therapeutic applications in several neuropsychiatric conditions, including anxiety, depression, obesity, and obsessive-compulsive disorder wikipedia.orgnih.gov.
Methodological Considerations and Advanced Research Approaches
In Vivo Neurochemical Monitoring Techniques
In vivo neurochemical monitoring techniques are crucial for assessing the real-time or near-real-time effects of compounds like WAY 163909 on neurotransmitter levels and metabolism in the living brain.
Microdialysis is a widely used technique to measure extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. biofidus.de This method involves implanting a small probe into the brain, which allows for the diffusion of substances from the extracellular fluid into a perfusing solution, which is then collected and analyzed.
Studies using microdialysis have investigated the impact of this compound on dopamine (B1211576) efflux, particularly in brain areas associated with reward and addiction, such as the nucleus accumbens. Research in rhesus monkeys has shown that while this compound may not significantly alter baseline dopamine levels in the nucleus accumbens, it can effectively attenuate the increases in extracellular dopamine induced by psychostimulants like cocaine and methamphetamine. nih.govresearchgate.net This suggests that this compound, by activating 5-HT2C receptors, can modulate stimulated dopamine release. The mechanism may involve the activation of GABAergic interneurons in the ventral tegmental area and prefrontal cortex, which then inhibit dopaminergic and glutamatergic neurons, respectively, leading to decreased dopamine levels in the nucleus accumbens. nih.gov
Post-mortem analysis of monoamine tissue content provides a snapshot of neurotransmitter levels and their metabolites in various brain regions at a specific point in time after compound administration. This technique complements microdialysis by allowing for a broader survey of neurochemical changes across multiple brain areas. The tissue concentrations of monoamines and their metabolites are typically measured using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection. biorxiv.org
A qualitative analysis focusing on the correlations between neurochemical indexes across different brain regions revealed that this compound alters these correlative patterns, which may contribute to its diverse behavioral effects. researchgate.netresearchgate.net Both this compound and lorcaserin, another 5-HT2CR agonist, have been shown to decrease the number of correlations for DA neurochemical indexes. researchgate.net
Microdialysis for Neurotransmitter Dynamics
Electrophysiological Recording Techniques
Electrophysiological methods are employed to record the electrical activity of neurons, providing insights into how this compound affects neuronal firing patterns and network activity.
Single-unit recording involves using a microelectrode to measure the electrical activity (action potentials) of individual neurons. wikipedia.org This technique allows for the precise assessment of changes in the firing rate and pattern of specific neuronal populations.
This compound has been shown to selectively decrease the number of spontaneously active dopaminergic neurons in the ventral tegmental area (VTA), a key region involved in reward and motivation, without significantly affecting those in the substantia nigra pars compacta (SNpc). semanticscholar.org This differential effect on VTA dopaminergic neurons may underlie some of the behavioral effects of this compound, particularly those related to reward and motivation. Studies have also investigated the effect of this compound on the response of SNpr neurons to stimulation of the anterior cingulate cortex, observing that it can unmask or enhance certain components of the neuronal response. nih.gov
Local Field Potentials (LFPs) represent the summed electrical activity of a population of neurons in a localized brain area, reflecting synaptic inputs and other subthreshold activity. ucl.ac.ukwikipedia.org LFP analysis can provide information about the synchronized activity of neuronal ensembles and brain oscillations. ucl.ac.uk
While direct studies specifically detailing the effects of this compound on LFPs were not prominently found in the search results, LFP analysis is a relevant technique for understanding the broader impact of compounds on neural circuits. Given that this compound influences neuronal activity and neurotransmitter release, it is plausible that it would also modulate LFP patterns in affected brain regions. scispace.com
Single-Unit Recording of Dopaminergic Neurons
Behavioral Paradigms for Phenotypic Characterization
Behavioral paradigms are essential for evaluating the functional consequences of this compound's neurochemical and electrophysiological effects on animal behavior. These tests can assess a wide range of behaviors, including locomotor activity, feeding, reward-seeking, and cognitive function.
This compound has been evaluated in numerous behavioral models. It has demonstrated antipsychotic-like effects in animal models, such as reducing dexamphetamine-induced locomotor hyperactivity and decreasing conditioned avoidance response behavior in rats. wikipedia.orgsemanticscholar.org These effects are thought to be mediated by its action on 5-HT2C receptors and their modulation of dopaminergic transmission. semanticscholar.org
In the context of feeding behavior, this compound has been shown to suppress food intake in various rodent models, including Sprague-Dawley rats, obese Zucker rats, and diet-induced obese mice. frontiersin.orgmdpi.com This hypophagic effect is mediated by 5-HT2C receptors and appears to be sustained upon chronic administration, without inducing tolerance. semanticscholar.orgmdpi.com
This compound has also been investigated for its effects on reward and motivation. It has been shown to decrease the intake and reinforcing properties of addictive drugs like cocaine and methamphetamine in animal models. wikipedia.orgnih.govresearchgate.net Furthermore, it can suppress the motivational value of high-fat food. frontiersin.org
In behavioral paradigms assessing impulsivity, such as the 5-choice serial reaction time test (5-CSRTT), this compound has been reported to decrease impulsive responding in a dose-dependent manner. researchgate.netnih.gov This suggests a potential role for 5-HT2C receptor agonism in modulating impulsive behavior. Studies using visual discrimination and probabilistic reversal learning tasks have indicated that this compound can influence sensitivity to positive and negative feedback, potentially contributing to its effects on learning and cognitive flexibility. d-nb.info
Data Tables
While specific raw data tables for all methodologies were not consistently available across the search results, the findings can be summarized in a structured format.
Table 1: Summary of Neurochemical Findings with this compound (Post-mortem Analysis in Rats)
| Brain Region | Neurochemical Marker (Tissue Level/Turnover) | Effect of this compound (Qualitative Summary) | Source(s) |
| Amygdala (Central Nucleus) | 5-HIAA (level) | Increased | researchgate.netresearchgate.net |
| Dorsolateral Orbitofrontal Cortex | 5-HIAA (level) | Decreased | researchgate.netresearchgate.net |
| Infralimbic Cortex | 5-HT Turnover (5-HIAA/5-HT ratio) | Decreased | researchgate.netresearchgate.net |
| Medial Orbitofrontal Cortex | HVA (level) | Enhanced | researchgate.netresearchgate.net |
| Amygdala | DOPAC (level) | Enhanced | researchgate.netresearchgate.net |
| Medial Orbitofrontal Cortex | DA Turnover (DOPAC/DA ratio) | Increased | researchgate.netresearchgate.net |
| Anterior Insular Cortex | DA Turnover (DOPAC/DA ratio) | Decreased | researchgate.netresearchgate.net |
| Various Brain Regions | Correlations between monoamine indexes | Altered pattern, decreased DA correlations | frontiersin.orgresearchgate.netresearchgate.net |
Table 2: Summary of Electrophysiological Findings with this compound
| Neuronal Population | Technique | Finding | Source(s) |
| VTA Dopaminergic Neurons | Single-Unit Rec. | Decreased number of spontaneously active neurons (selective vs SNpc) | semanticscholar.org |
| SNpr Neurons (ACC stimulation) | Single-Unit Rec. | Unmasked/enhanced certain components of response | nih.gov |
Table 3: Summary of Behavioral Findings with this compound
| Behavioral Paradigm | Species | Finding | Source(s) |
| Locomotor Activity (dexamphetamine-induced) | Rats | Reduced hyperactivity (antipsychotic-like effect) | semanticscholar.org |
| Conditioned Avoidance Response | Rats | Decreased avoidance response (antipsychotic-like effect) | semanticscholar.org |
| Food Intake | Rats, Mice | Suppressed food intake (hypophagic effect) | frontiersin.orgsemanticscholar.orgmdpi.commdpi.com |
| Psychostimulant Self-Administration (Cocaine, Meth) | Rhesus Monkeys | Decreased drug intake and reinforcing properties | wikipedia.orgnih.govresearchgate.net |
| High-Fat Food Motivation | Rats | Suppressed motivational value | frontiersin.org |
| 5-Choice Serial Reaction Time Test (Impulsivity) | Rats | Decreased impulsive responding | researchgate.netnih.gov |
| Valence-Probe Visual Discrimination / Probabilistic Reversal Learning | Mice | Influenced sensitivity to positive and negative feedback | d-nb.info |
Detailed Research Findings
Detailed research findings employing these methods have provided significant insights into the mechanisms of action of this compound.
Microdialysis studies in non-human primates have demonstrated the ability of this compound to counteract the robust increase in nucleus accumbens dopamine levels induced by cocaine and methamphetamine. nih.govresearchgate.net For example, pretreatment with this compound dose-dependently attenuated cocaine- and methamphetamine-induced dopamine efflux. researchgate.net This finding is particularly relevant to understanding the potential of 5-HT2C receptor agonists in treating stimulant addiction.
Post-mortem analysis has revealed the complex regional neurochemical modulation by this compound. While quantitative changes in monoamine levels were often modest, the analysis of correlations between neurochemical markers across different brain areas highlighted a qualitative shift in neurochemical network interactions. frontiersin.orgresearchgate.netresearchgate.net This suggests that the behavioral effects of this compound may not solely depend on gross changes in neurotransmitter levels but also on the altered functional connectivity and communication between brain regions.
Electrophysiological studies, particularly single-unit recording, have pinpointed specific neuronal populations affected by this compound. The selective inhibition of spontaneously active VTA dopaminergic neurons, but not SNpc neurons, provides a potential neural substrate for the compound's differential effects on mesolimbic versus nigrostriatal dopaminergic pathways. semanticscholar.org This differential modulation is important for understanding the potential for antipsychotic-like effects without significant motor side effects often associated with typical antipsychotics that broadly block dopamine receptors. semanticscholar.org
Behavioral paradigms have confirmed and extended the neurochemical and electrophysiological findings. The consistent observation that this compound reduces food intake across different rodent models underscores the critical role of 5-HT2C receptors in appetite regulation. frontiersin.orgmdpi.commdpi.com The findings on decreased impulsivity in the 5-CSRTT align with the known involvement of the serotonergic system, particularly the 5-HT2C receptor, in inhibitory control. researchgate.netnih.gov The ability of this compound to reduce the reinforcing effects of stimulants and suppress motivation for palatable food in behavioral assays further supports the hypothesis that targeting 5-HT2C receptors holds therapeutic potential for substance abuse and eating disorders. nih.govfrontiersin.orgresearchgate.net
Non-Human Primate Models for Translational Relevance
Non-human primate models offer a higher degree of translational relevance to human conditions compared to rodents due to greater neurobiological complexity and similarity to humans. WAY-163909 has been investigated in non-human primate models, particularly in the context of substance abuse. Studies in rhesus macaques have evaluated the effects of WAY-163909 on cocaine and methamphetamine self-administration and reinstatement. nih.govresearchgate.net These studies utilize techniques like self-administration paradigms and in vivo microdialysis to assess the behavioral and neurochemical effects of the compound. nih.gov
Research findings in non-human primates indicate that WAY-163909 can dose-dependently attenuate cocaine and methamphetamine self-administration and drug-induced reinstatement of extinguished behavior. nih.gov Furthermore, WAY-163909 has been shown to attenuate cocaine- or methamphetamine-induced dopamine overflow in the nucleus accumbens, highlighting a potential neurochemical mechanism underlying its behavioral effects in these models. nih.gov
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding how the body handles a compound (PK) and what effects the compound has on the body (PD) over time. This modeling helps in dose selection, understanding the relationship between exposure and response, and translating findings across species. Preclinical studies with WAY-163909 have likely involved PK/PD assessments to characterize its absorption, distribution, metabolism, and excretion, as well as the relationship between its concentration at the site of action and the observed behavioral or neurochemical effects. While detailed PK/PD modeling data for WAY-163909 were not extensively provided in the search results, the review of its pharmacological profile mentions pharmacokinetic aspects. nih.gov PK/PD modeling is a standard component of preclinical drug development and is crucial for optimizing study designs and interpreting results from in vivo experiments with WAY-163909 in rodent and non-human primate models.
Development of Radioligands for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) imaging with appropriate radioligands allows for the in vivo visualization and quantification of receptor binding in the brain. The development of selective radioligands for 5-HT2C receptors is important for studying receptor distribution, occupancy by ligands like WAY-163909, and alterations in receptor availability in disease states. Attempts have been made to develop PET radioligands for 5-HT2C receptors, including labeling WAY-163909 with carbon-11 (B1219553) ([¹¹C]WAY-163909). frontiersin.orgnih.govacs.orgacs.orgnih.gov However, initial evaluations of [¹¹C]WAY-163909 in baboon brains indicated high non-specific binding, suggesting limitations for its use as a PET tracer for 5-HT2C receptors in primates. frontiersin.orgnih.govacs.org Despite these challenges, the development of suitable PET radioligands for 5-HT2C receptors remains an active area of research, which would greatly facilitate translational studies with compounds targeting this receptor, including WAY-163909. frontiersin.orgacs.orgnih.gov
Conclusion and Future Research Directions
Summary of Key Findings on WAY 163909's Pharmacological and Neurobiological Profile
This compound demonstrates high affinity and functional selectivity for the human 5-HT2CR, with a reported Ki of 10.5 ± 1.1 nM. medchemexpress.comnih.gov It exhibits low intrinsic activity as a partial agonist at 5-HT2B receptors and lacks functional activity at 5-HT2A receptors. nih.gov
Preclinical studies in animal models have provided significant insights into the neurobiological effects of this compound. It has shown antipsychotic-like effects, decreasing apomorphine-induced climbing and phencyclidine-induced locomotor activity in animal models of schizophrenia. bioline.org.br this compound selectively decreased extracellular levels of dopamine (B1211576) (DA) in the nucleus accumbens without affecting the striatum, demonstrating a more rapid onset of action compared to some atypical antipsychotics. bioline.org.br Electrophysiological studies indicate that this compound selectively decreases the number of spontaneously active DA neurons in the ventral tegmental area (VTA), but not in the substantia nigra pars compacta. semanticscholar.org
This compound has also demonstrated effects on feeding behavior, reducing food intake and body weight in both lean and obese rodents. semanticscholar.orgfrontiersin.org This anorectic activity is consistent with the known role of 5-HT2CR in regulating energy homeostasis, potentially involving the melanocortin system. semanticscholar.orgfrontiersin.org
Furthermore, this compound has been shown to decrease impulsivity in the 5-choice serial reaction time test in rats, suggesting a potential for modulating impulsive behavior associated with various neuropsychiatric conditions. researchgate.netnih.gov Studies also indicate that this compound can attenuate cocaine and methamphetamine self-administration and drug-induced reinstatement of extinguished behavior in nonhuman primates, correlating with a dose-dependent attenuation of stimulant-induced DA overflow in the nucleus accumbens. nih.gov
Neurochemical studies investigating the effect of this compound on serotonin (B10506) and dopamine metabolism across different brain regions in rats revealed limited quantitative changes in metabolite levels but significant qualitative alterations in the pattern of correlations between the metabolisms across brain regions. um.edu.mtresearchgate.netmdpi.com this compound notably favored cortico-cortical and cortico-subcortical correlations of both dopamine and serotonin turnovers at specific doses. mdpi.com
Identification of Remaining Research Gaps and Unexplored Mechanisms
Despite the progress in understanding this compound's profile, several research gaps remain. While its selectivity for 5-HT2CR is established, the full extent of its interactions with other receptor subtypes or off-targets and their potential contribution to its observed effects warrants further investigation. researchgate.net
The precise mechanisms through which 5-HT2CR activation by this compound influences complex behaviors like impulsivity and drug seeking require further elucidation. While modulation of mesolimbic dopamine is implicated, the involvement of other neurotransmitter systems and specific neural circuits needs more detailed exploration. nih.gov
The study on the neurochemical effects of this compound highlighted that its behavioral influences might be linked to alterations in the pattern of correlations between neurochemical metabolisms across brain regions rather than widespread quantitative changes. researchgate.netmdpi.com This suggests a need for further research into how 5-HT2CR activation modulates neurobiological networks and the functional consequences of these altered correlation patterns.
The impact of 5-HT2CR mRNA editing on the response to agonists like this compound is another area requiring further study. The distribution of edited 5-HT2CR products varies across brain regions and species, and this variability could influence the efficacy and specific effects of 5-HT2CR agonists. frontiersin.org
Translational Challenges and Opportunities for 5-HT2C Receptor Agonists
Furthermore, the diverse behavioral effects mediated by 5-HT2CRs, which can be anxiogenic or anxiolytic depending on the brain region and experimental context, pose a challenge in developing agonists with a predictable and desirable clinical profile. researchgate.net
Despite these challenges, the success of lorcaserin, another selective 5-HT2CR agonist, in reaching the clinic for obesity treatment underscores the therapeutic potential of targeting this receptor. frontiersin.orgnih.gov This provides an opportunity to leverage the knowledge gained from lorcaserin's development and clinical use to inform the translational path for other 5-HT2CR agonists like this compound.
The involvement of 5-HT2CRs in a wide range of conditions, including obesity, drug addiction, schizophrenia, mood disorders, and impulse control disorders, highlights the broad therapeutic opportunities for agonists targeting this receptor. nih.govresearchgate.netfrontiersin.org
Potential for Novel Therapeutic Combinations and Targeted Interventions
Given the complex interplay between the serotonergic and dopaminergic systems, particularly in conditions like addiction and schizophrenia, combining 5-HT2CR agonists with compounds targeting other systems may offer enhanced therapeutic efficacy and potentially broader treatment spectrums. nih.govfrontiersin.org Preclinical evidence suggests potential synergism between a 5-HT2A receptor antagonist and a 5-HT2CR agonist in certain contexts, such as cocaine addiction. researchgate.netjneurosci.org
Targeting specific aspects of 5-HT2CR function beyond direct orthosteric agonism also presents opportunities. This could involve the development of allosteric modulators that act on specific sites of the receptor to fine-tune its activity or interventions that specifically target 5-HT2CR transcription, translation, or intracellular signaling. frontiersin.orgfrontiersin.org
Q & A
Q. What is the pharmacological mechanism of WAY 163909, and how does it interact with serotonin receptors in preclinical models?
this compound is a selective serotonin 5-HT2C receptor agonist, as demonstrated in studies using mouse models of cocaine and sugar self-administration. Its mechanism involves binding to 5-HT2C receptors, which modulates dopaminergic activity in reward pathways. Researchers typically validate receptor specificity via co-administration with antagonists (e.g., SB 242084) and control experiments to rule off-target effects. Dose-dependent suppression of locomotor activity (e.g., horizontal and vertical movements in mice) further confirms its central nervous system penetration .
Q. What experimental models are standard for evaluating this compound’s behavioral effects?
Common models include:
- Operant self-administration paradigms : Mice are trained to press levers for cocaine or sugar rewards, with this compound administered to assess reductions in reward-seeking behavior.
- Cue-induced reinstatement tests : Post-extinction, cues associated with rewards are reintroduced to measure relapse-like behavior. This compound’s efficacy in suppressing reinstatement is quantified via lever-press counts and comparison to vehicle controls .
- Locomotor activity assays : Horizontal and vertical movements are tracked post-injection to assess motor side effects, critical for distinguishing sedation from therapeutic effects .
Q. How should researchers design dose-response experiments for this compound?
- Dose range : Use at least four doses (e.g., 0.3, 1, 3, 10 mg/kg) to capture threshold and saturation effects.
- Controls : Include vehicle (saline) and positive controls (e.g., SB 242084 for antagonism studies).
- Timing : Administer subcutaneously 15 minutes pre-test to align with peak receptor occupancy.
- Data collection : Measure behavioral outputs (e.g., lever presses, locomotor counts) in 15-minute intervals over 60-minute sessions. Statistical analysis via repeated-measures ANOVA identifies dose-dependent trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-dependent effects of this compound across behavioral assays?
Discrepancies may arise from differences in:
- Task complexity : Simpler tasks (e.g., locomotion) may show linear dose effects, while cognitively demanding tasks (e.g., probabilistic reversal learning) exhibit inverted-U responses.
- Baseline activity levels : High baseline reward-seeking may mask lower doses’ efficacy. Normalize data to individual baselines.
- Species/strain variability : Use isogenic mouse strains and report genetic backgrounds. Cross-validate findings with pharmacokinetic studies to confirm brain penetration .
Q. What methodologies validate receptor specificity of this compound in complex behavioral paradigms?
- Antagonist reversal : Co-administer 5-HT2C antagonists (e.g., SB 242084) to block this compound’s effects.
- Knockout models : Test 5-HT2C receptor-deficient mice to confirm absence of response.
- Receptor binding assays : Use radioligand displacement studies to quantify affinity and selectivity ratios for 5-HT2C vs. related receptors (e.g., 5-HT2A/2B) .
Q. What statistical approaches are recommended for analyzing this compound’s effects on behavioral data?
- Repeated-measures ANOVA : For longitudinal data (e.g., lever presses across sessions), with dose and time as within-subject factors.
- Four-parameter hyperbolic regression : Models dose-response curves to estimate ED50 values (e.g., 1.5 mg/kg for suppressing sugar reinstatement).
- Post hoc corrections : Use Tukey’s HSD for multiple comparisons to control Type I error. Report effect sizes (η² or Cohen’s d) to contextualize significance .
Q. How can translational challenges be addressed when extrapolating this compound’s preclinical results to human disorders?
- Cross-species behavioral homology : Align mouse self-administration paradigms with human addiction markers (e.g., craving intensity).
- Biomarker validation : Measure 5-HT2C receptor density/activity in human PET studies to confirm target engagement.
- Ethical frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing human trials, ensuring alignment with preclinical safety profiles .
Methodological Best Practices
- Experimental rigor : Randomize treatment order and blind experimenters to dose groups to minimize bias.
- Data transparency : Publish raw locomotor counts, lever-press data, and statistical outputs in supplementary materials.
- Reproducibility : Replicate key findings in independent cohorts and disclose potential conflicts (e.g., drug batch variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
